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molecular formula C12H15NO B3064790 (1-Isopropyl-1H-indol-6-yl)methanol CAS No. 202745-77-5

(1-Isopropyl-1H-indol-6-yl)methanol

Cat. No. B3064790
M. Wt: 189.25 g/mol
InChI Key: GMZLJGSFSROWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856517

Procedure details

A solution of 0.250 g (1.15 mmole) of 6-carbomethoxy-1-(2-propyl)indole in 2 mL of anhydrous tetrahydrofuran was added dropwise to a stirring slurry of lithium aluminum hydride (52.4 mg 1.38 mmole) in 7 mL of anhydrous tetrahydrofuran under argon at 0° C. and then stirred at 25° C. for 45 min. The solution was cooled to 0° C. and 0.340 mL of methanol was added dropwise, followed by 0.58 mL of 1N sodium hydroxide solution. The slurry was stirred at 25° C. for 15 min. The white precipitate was filtered through celite, and the solution concentrated. The residue was suspended in 20 mL of ethyl acetate and 20 mL of water. The layers were separated. The aqueous layer was back-extracted with ethyl acetate and both ethyl acetate layers were combined and dried over magnesium sulfate. Concentration gave 6-hydroxymethyl-1-(2-propyl)indole as an oil (214 mg).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
52.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH:14]([CH3:16])[CH3:15])=[CH:7][CH:6]=1)(OC)=[O:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].CO.[OH-].[Na+]>O1CCCC1>[OH:2][CH2:1][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH:14]([CH3:16])[CH3:15])=[CH:7][CH:6]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C2C=CN(C2=C1)C(C)C
Name
Quantity
52.4 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The slurry was stirred at 25° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCC1=CC=C2C=CN(C2=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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